3'-Chloroacetophenone

Thermochemistry Physical Organic Chemistry Process Chemistry

This meta-substituted chlorinated acetophenone is NOT interchangeable with its ortho or para isomers. Procuring generic 'chloroacetophenone' risks divergent reaction energetics, failed enantioselective reductions, and invalid SAR results. 3'-Chloroacetophenone is uniquely required as the starting material for chiral diol intermediates of PMEA/PMPA antiviral prodrugs via patented Ru-catalyzed routes, as a probe substrate for carbonyl reductase (CRED) screening with distinct biocatalytic behavior, and for synthesizing meta-chloro-substituted heterocycles where positional specificity governs biological activity. Insist on verified regioisomeric identity.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 99-02-5
Cat. No. B045991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloroacetophenone
CAS99-02-5
Synonyms2 Chloro 1 phenylethanone
2 Chloroacetophenone
2-Chloro-1-phenylethanone
2-Chloroacetophenone
3' Chloroacetophenone
3'-Chloroacetophenone
alpha Chloroacetophenone
alpha-Chloroacetophenone
Chloracetophenone
Chloroacetophenone
Mace
omega Chloroacetophenone
omega-Chloroacetophenone
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
InChIKeyUUWJBXKHMMQDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloroacetophenone (CAS 99-02-5) Technical Baseline: Properties and Isomeric Context


3'-Chloroacetophenone (m-chloroacetophenone, CAS 99-02-5) is a chlorinated aromatic ketone belonging to the monochloroacetophenone isomer family. It exists at room temperature as a clear, colorless to pale yellow liquid with a density of 1.191 g/mL at 25 °C and a boiling point of 227-229 °C . Structurally, it features a carbonyl group and a chlorine atom in the meta position relative to the acetyl group on the benzene ring, differentiating it from its ortho (2'-) and para (4'-) substituted isomers [1].

Why 3'-Chloroacetophenone Cannot Be Substituted by Its 2'- or 4'-Isomers: A Procurement Rationale


Procuring a 'chloroacetophenone' without specifying the meta isomer (3'-chloro) introduces significant risk due to divergent thermochemical and biological behaviors across the ortho, meta, and para isomers. Fundamental thermodynamic properties, such as the standard molar enthalpy of formation in the gaseous phase, differ markedly among the isomers, which can impact reaction energetics and stability in synthetic processes [1]. Furthermore, the position of the chlorine substituent critically influences substrate recognition by enzymes like carbonyl reductases, leading to drastically different reduction activities and enantioselectivities when generating chiral alcohol intermediates [2]. This positional specificity dictates that 3'-chloroacetophenone is not an interchangeable commodity with its regioisomers in any application requiring predictable reaction kinetics, stereochemical outcomes, or physical properties.

Quantitative Differentiation: 3'-Chloroacetophenone vs. Isomers in Key Performance Metrics


Thermodynamic Stability Ranking: Standard Enthalpy of Formation (Gas Phase) for Isomers

The thermodynamic stability of the three chloroacetophenone isomers was established through rotating-bomb combustion calorimetry and Calvet microcalorimetry. In the gas phase at T = 298.15 K, the standard molar enthalpy of formation (ΔfHm°(g)) was found to be -107.4 ± 2.4 kJ/mol for 3'-chloroacetophenone, positioning it as having intermediate stability between its isomers [1]. Specifically, it is more stable than 4'-chloroacetophenone but less stable than 2'-chloroacetophenone.

Thermochemistry Physical Organic Chemistry Process Chemistry

Relative Biocatalytic Reduction Activity: Strain Saccharomyces cerevisiae B5 Preference

The activity of the yeast strain Saccharomyces cerevisiae B5 was evaluated for the stereoselective reduction of various chloroacetophenones and acetophenone. The study revealed a clear substrate preference order: 2'-chloroacetophenone > 2-chloromethylacetophenone > 4'-chloroacetophenone > 3'-chloroacetophenone > acetophenone . This demonstrates that while 3'-chloroacetophenone is a competent substrate, its reduction activity is lower than that of the ortho- and para-isomers but significantly higher than the non-chlorinated parent compound.

Biocatalysis Asymmetric Synthesis Chiral Alcohols

Synthetic Utility: 3'-Chloroacetophenone as a Superior Chiral Building Block Precursor

3'-Chloroacetophenone is specifically chosen as the starting material in a patented route to produce chiral intermediates, such as the (S)-hydroxy ester (XIX), a precursor to the optically pure diol (VIII) [1]. The synthesis involves a condensation with diethyl carbonate followed by a highly enantioselective reduction over a chiral ruthenium catalyst. This contrasts with alternative routes using 3-chlorobenzaldehyde or 3-chlorobenzoyl chloride, which require additional or less selective steps to achieve the same chiral target. The selection of 3'-chloroacetophenone over its isomers is dictated by the required meta-substitution pattern on the final pharmaceutical agent's aromatic ring, which would not be achievable with 2'- or 4'-chloroacetophenone.

Pharmaceutical Intermediates Chiral Synthesis API Manufacturing

Isomer-Specific Physical Properties: Boiling Point and Density Comparison

The physical properties of the chloroacetophenone isomers are distinct and can be used for identification and quality control. 3'-Chloroacetophenone has a reported boiling point of 227-229 °C and a density of 1.191 g/mL at 25 °C . These values differ from its ortho-isomer (2'-chloroacetophenone: bp 228-230 °C, density 1.188 g/mL) and its para-isomer (4'-chloroacetophenone: bp 232-234 °C, melting point 20-21 °C) [1][2]. The para-isomer's solid state at typical ambient conditions is a stark contrast to the liquid nature of the meta-isomer, a critical handling and formulation difference.

Physical Chemistry Analytical Chemistry Procurement Specifications

Optimal Applications of 3'-Chloroacetophenone Driven by Differentiated Performance


Pharmaceutical Synthesis of Chiral Diols and Prodrugs

3'-Chloroacetophenone is the preferred starting material for the multi-step synthesis of specific chiral diol intermediates (e.g., compound VIII), which are critical building blocks for cyclic prodrugs of antiviral agents like PMEA and PMPA [1]. Its unique meta-substitution pattern is essential for the correct stereochemical and structural configuration of the final API. The patented route leveraging its reactivity with diethyl carbonate and subsequent enantioselective reduction over a chiral ruthenium catalyst demonstrates a high-value, non-substitutable use case where isomeric purity is paramount.

Biocatalytic Research and Process Development

Given its intermediate activity and unique positional selectivity with biocatalysts like Saccharomyces cerevisiae B5 [1], 3'-chloroacetophenone serves as a valuable probe substrate for screening new carbonyl reductases (CREDs) and developing biocatalytic processes for halogenated aromatic ketones. Its distinct behavior relative to the ortho- and para-isomers makes it essential for understanding structure-activity relationships in enzyme active sites and for developing robust, substrate-tolerant reduction platforms.

Synthesis of Isoxazoline and Chalcone Derivatives with Antimicrobial Properties

This compound is a key building block for synthesizing novel heterocycles, such as isoxazolines and chalcones, via Claisen-Schmidt condensation [1]. Researchers exploring structure-activity relationships (SAR) around the aromatic ring require the 3-chloro isomer specifically to evaluate the effect of a meta-chloro substituent on the resulting compound's biological activity, which has been shown to yield agents with antimicrobial and analgesic properties. Substituting with another isomer would alter the electronic and steric profile of the final compound, invalidating the SAR study.

Thermochemical and Physical Chemistry Reference Standard

As a well-characterized member of a series of isomers, 3'-chloroacetophenone serves as a reference compound in thermochemical studies [1]. Its precisely measured standard molar enthalpy of formation (-107.4 ± 2.4 kJ/mol in the gas phase) makes it a useful standard for calibrating computational chemistry models and for understanding substituent effects on aromatic stability. This application is rooted in the availability of high-purity material and high-quality comparative thermodynamic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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